Lysylvaline is a dipeptide composed of two amino acids: L-lysine and L-valine. Its chemical formula is CHNO, and it is classified as a metabolite with potential biological significance. This compound is formed through the peptide bond between the carboxyl group of valine and the amino group of lysine, making it a significant component in protein synthesis and metabolism. Lysylvaline is notable for its role in various biochemical processes and may exhibit unique properties due to the combination of the polar lysine and hydrophobic valine residues.
Lysine and valine are essential amino acids, meaning they cannot be synthesized by the body and must be obtained through diet. Scientists use radioactively labeled lysylvaline to trace protein synthesis pathways in cells. This helps researchers understand how proteins are built and metabolized. Source: Nutrient Management of Food Animals to Enhance and Protect the Environmental Quality of Animal Products:
The gut microbiome plays a crucial role in human health. Studies have identified dipeptides, including lysylvaline, in the analysis of fecal matter. While the specific function of lysylvaline in the gut is not fully understood, its presence suggests a potential role in gut microbial activity. Further research is needed to explore this possibility. Source: The Human Microbiota in Health and Disease: An Ecological and Evolutionary Perspective:
Understanding the digestibility and bioavailability of amino acids is crucial in food science. Researchers might utilize lysylvaline as a model dipeptide to study amino acid absorption and utilization in different food matrices. This knowledge can be applied to develop new food formulations or optimize existing ones for improved protein quality.
Lysylvaline's biological activity is primarily linked to its role as a metabolite. It may influence various physiological processes, including:
Lysylvaline can be synthesized through several methods:
Lysylvaline has several applications across different fields:
Studies on lysylvaline's interactions with other compounds reveal insights into its functionality:
Lysylvaline shares structural similarities with several other dipeptides. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Alanylleucine | CHNO | Hydrophobic properties due to leucine |
| L-Lysylserine | CHNO | Polar characteristics from serine |
| L-Valylglycine | CHNO | Smaller size; affects solubility |
| L-Lysylphenylalanine | CHNO | Aromatic side chain influences binding |
Lysylvaline represents a significant dipeptide composed of lysine and valine amino acids connected through a peptide bond, offering unique synthetic challenges and opportunities in peptide chemistry [1]. The synthesis of this compound requires careful consideration of protecting group strategies, coupling reagent selection, and reaction optimization to achieve high yields and purity . Modern synthetic approaches have evolved to address the inherent difficulties associated with dipeptide formation while maintaining stereochemical integrity throughout the synthesis process [3].
Solid-phase peptide synthesis has emerged as the predominant methodology for lysylvaline production, offering superior control over reaction conditions and simplified purification procedures [1]. The synthesis typically involves anchoring the carboxyl-terminal amino acid to an insoluble polymeric resin support, followed by sequential addition of protected amino acids [4]. This approach eliminates the need for intermediate purification steps and allows for automated synthesis protocols that enhance reproducibility and scalability [1].
The effectiveness of solid-phase peptide synthesis for lysylvaline production has been demonstrated through various research studies, with synthesis cycles typically requiring between seven to fifteen minutes per amino acid addition [1]. Recent innovations have focused on eliminating washing steps entirely, achieving up to 95% reduction in waste generation while maintaining product quality [1]. These wash-free methodologies represent a significant advancement in peptide synthesis efficiency and environmental sustainability [1].
The selection of appropriate protecting group strategies constitutes a critical factor in successful lysylvaline synthesis [3]. Fluorenylmethyloxycarbonyl chemistry has gained widespread acceptance due to its mild deprotection conditions and compatibility with automated synthesis platforms [3]. This base-labile protecting group system utilizes piperidine in dimethylformamide for deprotection, minimizing side reactions and preserving peptide integrity during synthesis [3] [5].
Fluorenylmethyloxycarbonyl protection offers several advantages for lysylvaline synthesis, including reduced racemization potential and enhanced compatibility with longer peptide sequences [3]. The mild basic conditions required for deprotection prevent degradation of sensitive amino acid residues and maintain stereochemical purity throughout the synthesis process [5]. Research has demonstrated that fluorenylmethyloxycarbonyl chemistry enables synthesis of peptides up to 89 amino acids in length with maintained product quality [1].
In contrast, tert-butyloxycarbonyl protection strategies employ acid-labile protecting groups that require trifluoroacetic acid for removal [3] [5]. While this approach was among the first widely adopted methodologies in peptide synthesis, the harsh acidic conditions can lead to peptide degradation or incomplete protecting group removal [3]. However, tert-butyloxycarbonyl chemistry remains advantageous for sequences prone to racemization under basic conditions [3].
Table 1: Comparison of Protecting Group Strategies for Lysylvaline Synthesis
| Parameter | Fluorenylmethyloxycarbonyl | tert-Butyloxycarbonyl |
|---|---|---|
| Deprotection Conditions | Base-labile (piperidine/dimethylformamide) | Acid-labile (trifluoroacetic acid) |
| Reaction Severity | Mild | Harsh |
| Racemization Risk | Low | Variable |
| Sequence Length Compatibility | Extended (>60 amino acids) | Limited (<40 amino acids) |
| Automation Compatibility | High | Moderate |
| Side Chain Protection | tert-Butyl groups | Benzyl groups |
The orthogonal nature of these protecting group schemes ensures selective deprotection without affecting other protected functionalities [5]. Fluorenylmethyloxycarbonyl systems typically employ tert-butyl-based side chain protection, while tert-butyloxycarbonyl approaches utilize benzyl-based protection for amino acid side chains [5]. This complementary relationship enables sophisticated protection strategies for complex peptide synthesis [6].
The selection and optimization of coupling reagents represents a fundamental aspect of efficient lysylvaline synthesis [7]. Carbodiimide-based coupling systems, particularly dicyclohexylcarbodiimide and diisopropylcarbodiimide, serve as primary activation agents for peptide bond formation [7] [8]. These reagents convert carboxylic acids into reactive intermediates that readily couple with amino groups to form amide bonds [7].
Dicyclohexylcarbodiimide demonstrates exceptional utility in solution-phase reactions but presents challenges in solid-phase synthesis due to the insolubility of its urea byproduct [7]. The formation of dicyclohexylurea precipitate can interfere with resin-bound synthesis and complicate product isolation [7]. Consequently, diisopropylcarbodiimide has become the preferred carbodiimide for solid-phase peptide synthesis, as its urea byproduct remains soluble and can be easily removed through washing procedures [7].
The incorporation of 1-hydroxybenzotriazole as a coupling additive significantly enhances reaction efficiency and reduces racemization during lysylvaline synthesis [7] [9]. This additive forms reactive benzotriazole esters that couple with primary amines with minimal loss of stereochemical integrity [7]. Research has demonstrated that 1-hydroxybenzotriazole reduces racemization to less than 2% in sensitive coupling reactions, compared to significantly higher levels observed without this additive [9].
Table 2: Coupling Reagent Performance in Lysylvaline Synthesis
| Coupling System | Reaction Time | Racemization Level | Solubility Characteristics | Application Scope |
|---|---|---|---|---|
| Dicyclohexylcarbodiimide alone | 2-4 hours | 15-25% | Insoluble urea byproduct | Solution-phase preferred |
| Diisopropylcarbodiimide alone | 2-4 hours | 10-20% | Soluble urea byproduct | Solid-phase compatible |
| Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole | 1-2 hours | <2% | Mixed solubility | Solution-phase optimized |
| Diisopropylcarbodiimide/1-Hydroxybenzotriazole | 1-2 hours | <2% | Enhanced solubility | Solid-phase optimized |
Advanced coupling reagents such as 1-hydroxy-7-azabenzotriazole have demonstrated superior performance compared to traditional 1-hydroxybenzotriazole systems [9]. This enhanced additive accelerates coupling reactions while providing superior suppression of racemization [9] [10]. The pyridine nitrogen in 1-hydroxy-7-azabenzotriazole provides anchimeric assistance to the coupling reaction, resulting in more efficient peptide bond formation [9].
Phosphonium and uronium-based coupling reagents represent alternative approaches for challenging lysylvaline syntheses [11] [12]. Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate generate highly reactive active esters that facilitate rapid coupling even with sterically hindered amino acids [11]. These reagents prove particularly valuable for difficult coupling reactions where traditional carbodiimide systems may fail [12].
Enzymatic synthesis represents an emerging alternative to chemical methods for lysylvaline production, offering enhanced selectivity and reduced environmental impact [13] [14]. Biocatalytic approaches utilize the inherent specificity of enzymes to catalyze peptide bond formation under mild reaction conditions [15]. These methodologies have gained attention for their potential to eliminate harsh chemical reagents and reduce waste generation associated with traditional synthesis protocols [15].
Carboxypeptidase-catalyzed synthesis has demonstrated effectiveness for dipeptide production, including lysylvaline [13]. This approach employs enzyme-catalyzed condensation of amino acid esters and amino acid amides to produce dipeptides continuously [13]. Research has shown that carboxypeptidase systems can achieve space-time yields of 257 grams per liter per day for dipeptide production, demonstrating the commercial viability of enzymatic approaches [13].
Aminopeptidase-based synthesis offers another promising route for lysylvaline production [16]. Studies utilizing aminopeptidase from Streptomyces septatus have demonstrated successful dipeptide synthesis using free amino acids as acyl donors and aminoacyl methyl esters as acyl acceptors [16]. This methodology achieved efficient synthesis in methanol-water systems, with optimal methanol concentrations ranging from 90 to 98 percent [16].
Table 3: Enzymatic Synthesis Conditions for Lysylvaline Production
| Enzyme System | Substrate Requirements | Optimal Conditions | Yield Range | Reaction Time |
|---|---|---|---|---|
| Carboxypeptidase Y | Amino acid esters/amides | pH 7.0-8.0, 25°C | 70-85% | 4-8 hours |
| Aminopeptidase (Streptomyces) | Free amino acids/methyl esters | 90-98% methanol, 40°C | 60-90% | 3-6 hours |
| Ficin protease | Ester substrates/amino acids | pH 9.2, 40°C | 5-91% | 2-4 hours |
| Peptide amidase cascade | Dipeptide amides | pH 7.5-8.0, 30°C | 80-95% | 6-12 hours |
The ficin protease system represents another viable approach for lysylvaline synthesis [14]. This sulfhydryl protease demonstrates negligible peptidase activity but considerable esterase activity at alkaline pH, facilitating kinetically controlled peptide bond formation [14]. Research has shown that ficin-catalyzed synthesis can achieve yields ranging from 5 to 91 percent depending on substrate structure, with no observed racemization during the enzymatic reaction [14].
Biocatalytic approaches offer several advantages over traditional chemical synthesis, including enhanced stereoselectivity, reduced side reactions, and operation under mild reaction conditions [15]. These systems eliminate the need for extensive protecting group strategies and harsh coupling reagents, resulting in more environmentally sustainable synthesis processes [15]. However, enzymatic methods typically require longer reaction times and may be limited by substrate specificity and enzyme stability considerations [16].
Industrial-scale production of lysylvaline faces significant technical and economic challenges that must be addressed to achieve commercial viability [17] [18]. The transition from laboratory-scale synthesis to large-scale manufacturing requires careful consideration of process scalability, waste management, and cost optimization [19]. Current manufacturing processes can require multiple deprotection steps and up to ten washes per amino acid addition, resulting in substantial solvent consumption and waste generation [1].
Solvent management represents one of the most significant challenges in industrial lysylvaline production [18]. Solid-phase peptide synthesis relies heavily on organic solvents at nearly every step, from activating coupling reactions to rinsing away byproducts and cleaving completed peptides from solid supports [18]. These solvents represent persistent material costs and require specialized facilities with extensive ventilation, fire suppression systems, and hazardous waste management capabilities [18].
The scale-dependent nature of peptide synthesis creates additional complications for industrial production [19]. While laboratory-scale synthesis may utilize excess reagents to drive reactions to completion, industrial processes must optimize reagent stoichiometry to minimize costs and waste [19]. Research has demonstrated that wash-free synthesis methodologies can reduce solvent usage by up to 95 percent while maintaining product quality, representing a significant advancement for industrial applications [1].
Table 4: Industrial Production Challenges and Solutions for Lysylvaline
| Challenge Category | Specific Issues | Proposed Solutions | Implementation Status |
|---|---|---|---|
| Solvent Management | High consumption, waste disposal | Wash-free protocols, solvent recycling | Under development |
| Process Scaling | Equipment limitations, batch size | Modular systems, continuous processing | Pilot-scale testing |
| Cost Optimization | Reagent expenses, facility requirements | Automated synthesis, green chemistry | Partially implemented |
| Quality Control | Purity maintenance, analytical challenges | Enhanced purification, real-time monitoring | Research phase |
Quality control and analytical challenges become increasingly complex at industrial scales [20]. Traditional analytical methods may require adaptation or replacement to handle larger sample volumes and more complex impurity profiles [20]. The risk of generating complex impurity profiles increases with peptide length, necessitating more sophisticated purification strategies for industrial production [20].
Recent developments in aqueous-based peptide synthesis offer potential solutions to many industrial-scale challenges [18]. These emerging methodologies utilize enzyme-based synthesis in water environments, potentially eliminating dependence on hazardous organic solvents [18]. By shifting away from chemical-intensive solid-phase synthesis, manufacturers could significantly reduce facility requirements and environmental impact [18].
Process intensification strategies, including continuous flow synthesis and modular production systems, represent promising approaches for addressing industrial scalability challenges [18] [21]. These methodologies enable more precise control over reaction conditions and can potentially reduce both processing time and waste generation [21]. However, implementation of these advanced technologies requires substantial capital investment and technological expertise [18].
Under neutral aqueous conditions (pH 6–8, 25 °C) no measurable spontaneous hydrolysis was detected over 48 h, in line with other aliphatic dipeptides that lack activated side-chain functions [3] [4]. Extrapolation of Arrhenius plots obtained for lysine degradation gives an activation energy of ca. 80 kJ mol⁻¹ for peptide-bond cleavage, indicating high kinetic barriers in the absence of catalysts [4].
Lysylvaline is an excellent substrate for several dipeptidyl-peptidases.
| Enzyme (source) | Catalytic efficiency kcat/KM (M⁻¹ s⁻¹) | Optimum pH | Reference |
|---|---|---|---|
| Dipeptidyl-peptidase II (human seminal plasma) | 1.1 × 10⁴ | 5.5 | Characterised with Lys-Ala analogue; Lysylvaline shows equivalent affinity [5] |
| Proton-coupled oligopeptide transporter 1 (human intestinal cells) – inhibitory constant Ki | 5 µM (competitive) | 6.0 ± 0.2 | Fluorescent Lysylvaline analog study [6] |
| Quiescent cell proline dipeptidase (human leukocyte extract) | 9.4 × 10³ | 6.2 | Kinetic survey of Lys-containing dipeptides [7] |
Turnover numbers above 10³ M⁻¹ s⁻¹ confirm rapid biological cleavage once the compound reaches lysosomal or cytosolic hydrolases.
| Solvent (25 °C) | Experimental / Predicted Solubility | Qualitative Assessment |
|---|---|---|
| Water (pH 7.0) | 10.8 g L⁻¹ | Freely soluble [1] |
| Phosphate-buffered saline (pH 7.4) | ≈ 9 g L⁻¹ (turbidimetric estimate) | Freely soluble [8] |
| Methanol | 1.2 g L⁻¹ (shake-flask) | Moderately soluble [9] |
| Ethanol | 0.4 g L⁻¹ (extrapolated from dielectric constant correlation) | Sparingly soluble [9] |
| n-Octanol | < 0.05 g L⁻¹ (below detection) | Practically insoluble; consistent with negative partition coefficient [1] |
| Dimethyl sulfoxide | Miscible at > 200 g L⁻¹ | Completely soluble [9] |
| Nucleus / Position | Chemical shift (ppm, 700 MHz, D₂O) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H, α-proton of valine residue | 3.67 | doublet of doublets | CH adjacent to amide [10] |
| ¹H, α-proton of lysine residue | 4.12 | multiplet | CH adjacent to side-chain [10] |
| ¹H, ε-methylene of lysine | 2.93 | triplet | CH₂–NH₂ [10] |
| ¹³C, carbonyl of peptide bond | 173.6 | singlet | C=O valine-carbonyl [10] |
| ¹³C, carboxylate terminus | 176.8 | singlet | Terminal acid carbon [10] |
All resonances are fully consistent with the expected pattern for an L-lysine–L-valine dipeptide.
Key absorption bands (attenuated total reflectance, solid film):
| Wavenumber (cm⁻¹) | Intensity | Vibrational mode | Reference |
|---|---|---|---|
| 3296 | strong | Amide A, N–H stretching [11] | |
| 3080 | medium | Protonated amino N–H stretching [11] | |
| 1652 | strong | Amide I, C=O stretching [12] | |
| 1545 | strong | Amide II, N–H bending / C–N stretching [12] | |
| 1408 | medium | Symmetric carboxylate stretching [11] | |
| 1032 | weak | C–N and C–C skeletal vibrations [13] |
The dual amide features at 1652 cm⁻¹ and 1545 cm⁻¹ are diagnostic for peptide backbones.
Electrospray positive-ion mode (predicted fragmentation, 40 V collision energy):
| Ion | Calculated m/z | Relative intensity | Structural origin | Source |
|---|---|---|---|---|
| [M+H]⁺ | 246.1812 | 100% | Protonated molecular ion [14] | |
| [M+Na]⁺ | 268.1632 | 35% | Sodium adduct [14] | |
| [M+H–H₂O]⁺ | 228.1712 | 42% | Loss of water from carboxyl terminus [14] | |
| b₁ fragment (lysine) | 147.1134 | 18% | Charge-retained N-terminal fragment [14] | |
| y₁ fragment (valine) | 118.0863 | 15% | Charge-retained C-terminal fragment [14] |
The dominant parent ion at m/z 246.18 and characteristic b₁/y₁ fragments form a unique spectral signature, enabling unambiguous identification in complex mixtures.